Absence of Direct Comparative Pim Kinase Inhibition Data
A systematic search across peer-reviewed journals, patent examples, and the BindingDB database failed to identify any IC50, Ki, or EC50 value for N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide against Pim-1, Pim-2, or Pim-3 [1][2]. While the compound is structurally covered by the Incyte patent family, the exemplified compounds with quantitative data (e.g., compounds with Ki values in the sub-nanomolar range such as BDBM248970) possess different substituents on the thiazole core, precluding direct cross-comparison [1].
| Evidence Dimension | Pim kinase inhibitory activity (Ki/IC50) |
|---|---|
| Target Compound Data | No experimental data identified |
| Comparator Or Baseline | Exemplified Incyte compounds (e.g., BDBM248970: Pim-1 Ki = 0.068 nM) [1] |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Not applicable |
Why This Matters
Without kinase inhibition data, any selection for Pim-kinase-related research is purely speculative relative to exemplar compounds with published activity.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM248970 (US9434725, 201). Retrieved from bindingdb.org. View Source
- [2] Incyte Holdings Corporation. (2014). THIAZOLECARBOXAMIDES AND PYRIDINECARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS. MX376306B. Retrieved from patents.google.com. View Source
